molecular formula C41H79NO11S B1163728 N-Heptadecanoyl-sulfatide

N-Heptadecanoyl-sulfatide

Cat. No.: B1163728
M. Wt: 794
Attention: For research use only. Not for human or veterinary use.
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Description

N-Heptadecanoyl-sulfatide, a synthetic sulfatide with a defined C17:0 heptadecanoyl acyl chain, is an essential tool for researchers in lipidomics and sphingolipid biology. Its primary application is serving as a critical internal standard for the accurate quantification of endogenous sulfatides via techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This use is paramount in studies of metabolic diseases such as Metachromatic Leukodystrophy (MLD), a condition characterized by the pathological accumulation of sulfatides due to a deficiency in the enzyme arylsulfatase A. By adding a known quantity of this compound to biological samples (e.g., dried blood or urine spots) before extraction, scientists can precisely measure the elevated levels of various endogenous sulfatide species (e.g., C24:1) in patient samples, enabling robust diagnostic and research applications . Beyond its role as an analytical standard, this compound contributes to fundamental research on sulfatide function. Sulfatides are multifunctional lipids abundant in the myelin sheath of the nervous system and are also involved in immune regulation, insulin secretion, and hemostasis . Researchers utilize defined sulfatides like this compound to investigate their anti-inflammatory properties, such as the ability to inhibit HMGB1 secretion by disrupting Toll-like Receptor 4 (TLR4) localization within lipid rafts in macrophages . Furthermore, the study of sulfatide homeostasis, which is disrupted in conditions like Alzheimer's disease, relies on precise measurement techniques validated with internal standards like this compound . This high-purity compound provides a reliable reference point for exploring the complex roles of sulfatides in normal physiology and pathological states.

Properties

Molecular Formula

C41H79NO11S

Molecular Weight

794

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C17:0-Sulfatide;  N-Heptadecanoyl-sphingosyl-beta-D-galactoside-3-sulfate

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Sulfatides

Enzymatic Synthesis of Sulfatides (B1148509)

The creation of sulfatides is a two-step enzymatic process involving the sequential action of two key transferases. nih.gov This synthesis pathway is critical for producing various sulfatide species, which differ based on the fatty acid chain attached to the sphingosine (B13886) backbone. N-Heptadecanoyl-sulfatide, for instance, is characterized by a heptadecanoic acid chain.

The initial step in sulfatide biosynthesis takes place in the endoplasmic reticulum. imrpress.comfrontiersin.org It is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), also known as UGT8. imrpress.comresearchgate.net CGT facilitates the transfer of a galactose molecule from a donor, UDP-galactose, to a ceramide acceptor. researchgate.netchula.ac.th This reaction yields galactosylceramide (GalCer), the direct precursor to sulfatide. nih.govresearchgate.net The expression of the CGT gene is tissue-specific and developmentally regulated, aligning with the process of myelination. chula.ac.th Mouse models lacking the CGT gene are unable to produce GalCer and, consequently, sulfatides, highlighting the indispensable role of this enzyme. wikipedia.orgoup.com

Following its synthesis in the endoplasmic reticulum, GalCer is transported to the Golgi apparatus for the final step in sulfatide production. wikipedia.orgnih.gov Here, the enzyme 3′-phosphoadenosine-5′-phosphosulfate:cerebroside sulfotransferase (CST), also called GAL3ST1, catalyzes the transfer of a sulfate (B86663) group to GalCer. imrpress.comresearchgate.net The sulfate donor for this reaction is 3′-phosphoadenosine-5′-phosphosulfate (PAPS). frontiersin.orgglycoforum.gr.jp CST specifically adds the sulfate group to the 3-O position of the galactose residue, forming the final sulfatide molecule. imrpress.comnih.gov CST is a type II membrane protein located in the Golgi. nih.govglycoforum.gr.jp The essential role of CST is demonstrated in knockout mouse models, which are completely devoid of sulfatides and exhibit neurological symptoms due to myelin dysfunction. wikipedia.orgnih.gov

Sulfatide Catabolism and Degradation

The breakdown of sulfatides is a critical process for maintaining appropriate levels of these lipids and preventing their toxic accumulation. This catabolic pathway primarily occurs within the lysosomes. wikipedia.orgimrpress.com

The principal enzyme responsible for the first step in sulfatide degradation is Arylsulfatase A (ASA). nih.gov ASA is a lysosomal hydrolase that cleaves the sulfate group from the galactose moiety of the sulfatide molecule. ontosight.ainih.gov This desulfation reaction converts sulfatide back into GalCer. ontosight.ai The critical importance of ASA is underscored by the genetic disorder metachromatic leukodystrophy (MLD), which is caused by a deficiency in ASA activity. caymanchem.com This deficiency leads to the massive accumulation of sulfatide within lysosomes, particularly in myelin-producing cells, resulting in progressive demyelination and severe neurological damage. caymanchem.commdpi.com

The enzymatic activity of ASA on sulfatide is not autonomous; it requires the assistance of a non-enzymatic cofactor, Sphingolipid Activator Protein B (SapB), also known as saposin B. nih.govimrpress.com Sulfatides are embedded within the internal membranes of lysosomes, making them inaccessible to the soluble ASA enzyme. nih.govnih.gov SapB functions by binding to the sulfatide, extracting it from the membrane, and presenting it to ASA for hydrolysis. nih.govresearchgate.net Therefore, SapB is essential for sulfatide catabolism. Mutations in the gene for SapB can also lead to a form of metachromatic leukodystrophy, as the inability to present sulfatide to ASA results in the same pathological accumulation of the lipid. nih.govresearchgate.net

Intracellular Trafficking and Homeostasis of Sulfatides

The movement and regulation of sulfatide levels are complex processes involving vesicular transport between organelles and the influence of specific transport proteins.

Sulfatide synthesis begins with the creation of GalCer in the endoplasmic reticulum, which is then transported via vesicles to the Golgi apparatus for sulfation by CST. frontiersin.org Once synthesized in the Golgi, sulfatides can be distributed to various cellular destinations. A primary route involves transport to the plasma membrane, where they are predominantly found on the extracellular leaflet. wikipedia.orgimrpress.com This localization is crucial for their roles in cell adhesion and signaling.

Alternatively, sulfatides can be directed to the endolysosomal pathway for degradation. nih.gov This process involves endocytosis from the plasma membrane and delivery to lysosomes. The homeostasis, or balance, of sulfatide levels is crucial, as both deficiency and excess can be detrimental. In the nervous system, apolipoprotein E (apoE) has been identified as a key mediator of sulfatide transport and homeostasis. nih.govscispace.com Alterations in apoE-mediated trafficking can lead to sulfatide depletion in the brain, a phenomenon observed in Alzheimer's disease. nih.govnih.gov

Furthermore, sulfatides exhibit unique trafficking patterns related to their function in the immune system. They have been shown to localize to the early endocytic and recycling compartments, a pathway that is essential for their presentation as lipid antigens by CD1a molecules to T cells. nih.govaai.org This specific intracellular route highlights the highly organized nature of sulfatide transport and its direct link to its diverse biological functions.

Endoplasmic Reticulum and Golgi Apparatus Localization

The biosynthesis of sulfatides is a multi-step process that begins in the endoplasmic reticulum (ER) and concludes in the Golgi apparatus. wikipedia.orgresearchgate.netimrpress.comfrontiersin.org The initial step involves the synthesis of the precursor molecule, galactosylceramide (GalCer). wikipedia.orgresearchgate.netnih.gov This reaction, catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), occurs on the luminal leaflet of the endoplasmic reticulum. wikipedia.orgfrontiersin.org In this step, a galactose molecule is transferred from UDP-galactose to a ceramide backbone. wikipedia.orgresearchgate.net The ceramide itself can have various fatty acid chains, and in the case of this compound, the ceramide would contain a heptadecanoic acid (C17:0) chain.

Once synthesized, GalCer is transported from the ER to the Golgi apparatus. wikipedia.orgresearchgate.netnih.gov The Golgi apparatus, a central organelle in the secretory pathway, is responsible for the further processing and packaging of lipids and proteins. wikipedia.orggenome.gov It is within the Golgi that the final step of sulfatide synthesis takes place. wikipedia.orgresearchgate.netnih.gov The enzyme cerebroside sulfotransferase (CST), also known as GAL3ST1, catalyzes the transfer of a sulfate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-position of the galactose residue of GalCer. wikipedia.orgimrpress.comnih.gov This sulfation step results in the formation of sulfatide. wikipedia.org The newly synthesized sulfatides are then sorted and transported to their final destinations, primarily the plasma membrane, where they are major components of the myelin sheath in the nervous system. wikipedia.orgresearchgate.net

Table 1: Key Enzymes and Locations in Sulfatide Biosynthesis

EnzymeFull NameLocationFunction
CGT UDP-galactose:ceramide galactosyltransferaseEndoplasmic ReticulumSynthesizes galactosylceramide (GalCer) from ceramide and UDP-galactose. wikipedia.orgfrontiersin.orgnih.gov
CST (GAL3ST1) Cerebroside sulfotransferaseGolgi ApparatusSynthesizes sulfatide by transferring a sulfate group from PAPS to GalCer. wikipedia.orgimrpress.comnih.gov

Lysosomal Metabolism and Accumulation Mechanisms

The degradation of sulfatides occurs within the lysosomes, which are acidic organelles containing a variety of hydrolytic enzymes responsible for breaking down cellular waste products. wikipedia.orgimrpress.comnih.gov The catabolism of sulfatides is initiated by the lysosomal enzyme arylsulfatase A (ARSA), which hydrolyzes the sulfate ester bond, converting sulfatide back to galactosylceramide. wikipedia.orgresearchgate.netimrpress.comnih.gov For this reaction to occur, the presence of an activator protein, saposin B (SapB), is essential. wikipedia.orgresearchgate.netimrpress.comnih.gov Saposin B acts as a lipid transfer protein, extracting sulfatide from the lysosomal membrane and presenting it to the active site of ARSA. wikipedia.orgresearchgate.netimrpress.com

A deficiency in the activity of ARSA or a defect in the saposin B protein disrupts this degradation pathway, leading to the intralysosomal accumulation of sulfatides. wikipedia.orgnih.govmedlineplus.govmedlineplus.gov This accumulation is the underlying cause of a group of rare, inherited lysosomal storage disorders known as metachromatic leukodystrophy (MLD). wikipedia.orgnih.govmedlineplus.govrarediseases.org In MLD, the buildup of sulfatides is particularly toxic to myelin-producing cells (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system), causing progressive demyelination and severe neurological symptoms. wikipedia.orgmedlineplus.govmedlineplus.gov The accumulation of sulfatides in various tissues, such as the kidney, can also lead to their increased excretion in urine, which is a key diagnostic marker for MLD. nih.gov The accumulation of cytotoxic levels of sulfatides can induce apoptosis (programmed cell death) in neuronal cells. portlandpress.com

Isotopic Labeling and Metabolic Tracing Studies of Sulfatides

Isotopic labeling and metabolic tracing are powerful techniques used to study the dynamics of metabolic pathways, including the synthesis and degradation of sulfatides. These methods involve introducing molecules containing stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into cells or organisms and tracking their incorporation into various metabolites over time. masseycancercenter.org

In the context of sulfatide research, stable isotope-labeled precursors like ¹³C-glucose or deuterated fatty acids can be used to trace the flux through the biosynthetic pathway. masseycancercenter.orgamazonaws.com By using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can detect and quantify the newly synthesized sulfatide species containing the isotopic label. masseycancercenter.orgcreative-proteomics.com This allows for the determination of synthesis and turnover rates in different tissues and under various physiological or pathological conditions. For instance, studies have used these methods to monitor the dynamics of isotopically labeled fatty acids in brain tissue. researchgate.net

Furthermore, synthetic sulfatides with specific fatty acid chains and isotopic labels serve as crucial internal standards for the accurate quantification of endogenous sulfatides in biological samples. researchgate.netcreative-proteomics.com this compound (C17:0 sulfatide), being a non-physiological or very low abundance species in many mammalian tissues, is an ideal synthetic internal standard for such quantitative analyses. researchgate.netmedchemexpress.comresearchgate.net Its use in mass spectrometry allows for the precise measurement of various sulfatide species in complex biological matrices like plasma, urine, and tissue extracts, which is particularly important for diagnosing and monitoring diseases like MLD. nih.govresearchgate.netmedchemexpress.com

Table 2: Applications of Isotopic Labeling in Sulfatide Research

ApplicationDescriptionExample
Metabolic Flux Analysis Tracing the rate of synthesis and degradation of sulfatides by introducing stable isotope-labeled precursors.Culturing cells with ¹³C-labeled glucose to track its incorporation into the galactose and ceramide backbone of sulfatides. masseycancercenter.orgamazonaws.com
Quantitative Analysis Using synthetic, isotopically labeled sulfatides as internal standards for accurate measurement by mass spectrometry.Using this compound as an internal standard to quantify sulfatide levels in the urine of patients with metachromatic leukodystrophy. researchgate.netmedchemexpress.com
Metabolite Imaging Visualizing the spatial distribution of administered isotopically labeled lipids within tissues.Using imaging mass spectrometry to map the distribution of administered stable isotope-labeled arachidonic and docosahexaenoic acids in the brain. researchgate.net

Cellular and Subcellular Distribution of Sulfatides

Localization within the Nervous System

Sulfatides (B1148509) are particularly abundant in the nervous system, where they constitute approximately 4% of the total lipids in the myelin sheath. nih.gov Their distribution, however, is not uniform, with distinct fatty acid profiles observed in different neural cell types.

The myelin sheath, a specialized membrane structure that insulates axons, is highly enriched in sulfatides. nih.govcaymanchem.com These sulfatides are synthesized by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). ucl.ac.uk The fatty acid composition of myelin sulfatides is dominated by very-long-chain fatty acids (VLCFAs), primarily C22 to C26. ucl.ac.uk Specifically, C24:1 (nervonic acid) and C24:0 (lignoceric acid) are among the most abundant fatty acyl chains in myelin sulfatides. researchgate.net In contrast, N-Heptadecanoyl-sulfatide (C17:0) is not a significant natural component of the myelin sheath.

During the development of oligodendrocytes and the process of myelination, there is a noticeable shift in the fatty acid composition of sulfatides. Immature oligodendrocytes and the early stages of myelination are characterized by a higher proportion of short-chain fatty acid (C16-C18) sulfatides. ucl.ac.ukresearchgate.net As maturation progresses, the synthesis shifts towards the very-long-chain fatty acids that are characteristic of mature myelin. ucl.ac.ukcaymanchem.com

Table 1: Predominant Sulfatide Fatty Acid Chains in Myelin

Fatty Acid Chain Common Name Relative Abundance in Mature Myelin
C24:1 Nervonic acid High
C24:0 Lignoceric acid High
C22:0 Behenic acid Moderate
C18:0 Stearic acid Low
C16:0 Palmitic acid Low

| C17:0 | Heptadecanoic acid | Negligible (Primarily a synthetic standard) |

This table provides a general representation of sulfatide fatty acid composition in myelin. Actual percentages can vary between species and specific regions of the nervous system.

While the highest concentrations of sulfatides are found in myelin, they are also present in smaller quantities in other neural cells, including neurons and astrocytes. nih.govnih.gov The fatty acid composition of sulfatides in these cells differs markedly from that of myelin. Neurons and astrocytes predominantly contain sulfatides with shorter fatty acid chains, with stearic acid (C18:0) being a major component. nih.govresearchgate.net This suggests a distinct functional role for these short-chain sulfatides in non-myelinating neural cells.

The presence of sulfatides in neurons may be a result of either direct synthesis within the neuron or uptake from the extracellular environment via apolipoprotein E (ApoE) receptor-mediated endocytosis. nih.gov The accumulation of sulfatides in neurons and astrocytes has been observed in certain pathological conditions, such as metachromatic leukodystrophy. nih.govnih.gov There is no substantial evidence to suggest that this compound is a naturally occurring component in either neurons or astrocytes.

Distribution in Extraneural Tissues

The presence of sulfatides is not limited to the nervous system; they are also found in various other tissues throughout the body, where they participate in a range of biological functions. ucl.ac.uk

The kidney is another organ where sulfatides are relatively abundant. ucl.ac.uknih.gov They are found in kidney-derived cell lines and are particularly concentrated in the apical membranes of the distal kidney tubules. nih.gov Renal sulfatides are implicated in ion transport, specifically in the passive transport of sodium chloride. ucl.ac.uk The fatty acid composition of sulfatides in the kidney is diverse, with a notable presence of both non-hydroxy and 2-hydroxy fatty acids. nih.gov While a wide array of sulfatide species exists in the kidney, there is no indication that this compound is a significant natural constituent.

Sulfatides are also localized in the pancreas, specifically within the beta cells of the Islets of Langerhans. ucl.ac.ukcaymanchem.com In these cells, sulfatides are found in secretory granules and at the plasma membrane. nih.gov The C16:0 isoform of sulfatide is predominantly found in pancreatic beta cells. nih.gov These sulfatides are involved in the regulation of insulin (B600854) secretion by modulating the activity of ATP-sensitive potassium channels. nih.govfrontiersin.org As with other tissues, this compound is not reported to be a naturally abundant species in pancreatic beta cells.

Beyond the nervous system, kidneys, and pancreas, sulfatides are present on the surface of most eukaryotic cells. broadbio.com They have been identified in the gastrointestinal tract, spleen, and various human cancer cell lines. ucl.ac.uknih.gov The specific functions of sulfatides in these diverse locations are varied and depend on the particular cell type and the molecular species of sulfatide present. The fatty acid composition of sulfatides is tissue-dependent, leading to a wide array of sulfatide isoforms throughout the body. nih.gov However, across this broad distribution, odd-numbered fatty acid chains like heptadecanoic acid (C17:0) are generally found in very low to negligible amounts in naturally occurring sulfatides. nih.gov

Table 2: General

Tissue/Cell Type Primary Location Predominant Fatty Acid Chains
Nervous System
Myelin Sheath Extracellular leaflet of oligodendrocyte and Schwann cell membranes Very-long-chain (C22-C26)
Neurons Plasma membrane, lysosomes Short-chain (e.g., C18:0)
Astrocytes Plasma membrane, lysosomes Short-chain (e.g., C18:0)
Extraneural Tissues
Kidney Apical membranes of distal tubular cells Diverse, including hydroxylated forms
Pancreas Secretory granules and plasma membrane of beta cells C16:0

Future Directions in N Heptadecanoyl Sulfatide Research

Elucidation of Novel Protein-Sulfatide Interactions

The biological activities of sulfatides (B1148509) are often mediated through their interactions with proteins. Structural studies have revealed that proteins can bind sulfatides in at least three distinct ways: by recognizing short amino acid stretches, by presenting the sulfatide head group to another protein, or by completely encasing the sulfatide molecule. These interactions are known to have dissociation constants in the low micromolar range. The specificity of these interactions is not solely dependent on the sulfated galactose headgroup; the lipid portion, including the length and hydroxylation of the fatty acyl chain, also plays a critical role.

Currently, a number of sulfatide-binding proteins have been identified, including Disabled-2 (Dab2), which is involved in platelet aggregation, and CD1a, which presents lipids to T cells. However, the binding partners for many specific sulfatide isoforms, particularly less abundant ones like N-Heptadecanoyl-sulfatide, remain largely unknown.

Future research should focus on identifying and characterizing proteins that may preferentially bind to this compound. This involves utilizing advanced proteomics techniques, such as affinity chromatography-mass spectrometry with C17:0-sulfatide as bait, to pull down novel interacting proteins from various tissue and cell lysates. Elucidating these novel protein-sulfatide pairs will be crucial for understanding the unique biological functions that this compound may possess, distinct from its even-chain counterparts.

Table 1: Examples of Known Protein-Sulfatide Interactions
ProteinKnown Interacting Sulfatide Isoform(s)Biological ContextBinding Affinity (KD)
Disabled-2 (Dab2)General SulfatidesPlatelet Aggregation~30–50 μM
CD1aGeneral SulfatidesAntigen Presentation to T cellsNot specified
TLR4-MD-2 ComplexC16-SulfatideInnate ImmunityNot specified
P-selectinGeneral SulfatidesCell Adhesion, Inflammation, Cancer Metastasis Not specified

Understanding Isoform-Specific Functions and Tissue-Dependent Expression

Sulfatide isoforms exhibit distinct, tissue-dependent expression patterns, which suggests they have specialized functions. For instance, pancreatic cells are rich in shorter C16:0 sulfatide species, while the myelin sheath of the nervous system is enriched in very-long-chain fatty acid sulfatides (C22/C24). These structural variations are functionally significant; for example, different isoforms presented by CD1d molecules can differentially activate type II Natural Killer T (NKT) cells, thereby modulating immune responses. The C24:0 sulfatide isoform, in particular, has been suggested to play a role in suppressing the autoimmune attacks that lead to Type 1 Diabetes.

The specific tissue distribution and cellular functions of this compound are currently uncharacterized. A critical future direction is to map the expression of this odd-chain sulfatide across a wide range of tissues and cell types using sensitive lipidomic techniques like high-resolution mass spectrometry. Subsequent research should aim to determine if this compound has unique roles in cellular processes such as membrane fluidity, signal transduction, or cell-cell recognition that differ from the more studied even-chain isoforms.

Table 2: Tissue-Dependent Expression of Known Sulfatide Isoforms
Sulfatide IsoformPredominant Tissue/Cell TypeAssociated Function
C16:0Pancreatic β-cells Insulin (B600854) secretion regulation
C18:0Oligodendrocytes (during formation), Neurons Myelination processes
C24:0 / C24:1 (Very-long-chain)Myelin Sheath Maintenance of myelin integrity and nerve conduction
Hydroxylated FormsBrain Gray Matter Influence myelin stability

Research into Therapeutic Strategies Targeting Sulfatide Metabolism

The metabolic pathways governing sulfatide levels are potential targets for therapeutic intervention in a range of diseases. Sulfatides are synthesized from ceramides (B1148491) via the sequential action of ceramide galactosyltransferase (CGT) and cerebroside sulfotransferase (CST), and are degraded in the lysosome by arylsulfatase A (ASA). Dysregulation of this metabolism is linked to various pathologies. For example, elevated sulfatide expression is found in many cancers and may contribute to metastasis, suggesting that inhibiting sulfotransferase enzymes could be a viable anti-cancer strategy. Conversely, the lysosomal storage disease Metachromatic Leukodystrophy (MLD) is caused by a deficiency in ASA, leading to toxic sulfatide accumulation.

A conceptual future research area involves investigating the enzymes of sulfatide metabolism for substrate specificity, particularly concerning odd-chain fatty acyl ceramides like C17:0-ceramide. If the enzymes responsible for the synthesis or degradation of this compound can be identified and shown to be distinct or to have a unique affinity for this substrate, it could open the door to developing highly specific modulators. Such strategies would allow for the targeted manipulation of this compound levels, offering a more refined therapeutic approach for diseases in which this specific isoform is implicated, while minimizing off-target effects on other sulfatide species.

Development of Advanced Biomarkers for Sulfatide-Associated Disorders

Circulating sulfatide levels and the presence of anti-sulfatide antibodies have been investigated as potential biomarkers for a variety of conditions, including neurodegenerative disorders, autoimmune diseases, and cancer. However, total sulfatide measurements often lack the required sensitivity and specificity. Emerging evidence indicates that specific sulfatide isoforms may serve as more precise biomarkers. For instance, plasma C16:0 and C18:0 sulfatides have been explored as potential biomarkers for MLD, and elevated levels of specific sulfatide species have been found in ovarian cancer. Furthermore, serum sulfatide has been identified as a potential protective factor and biomarker for the progression of atherosclerosis in rheumatoid arthritis patients.

Future research must extend this isoform-centric approach to this compound. The development of targeted, quantitative assays for this odd-chain sulfatide in accessible biofluids like plasma, serum, and cerebrospinal fluid is a key first step. Subsequent studies should assess whether the levels of this compound, either alone or as a ratio to other sulfatide species, correlate with the presence, progression, or treatment response of specific diseases. Its unique metabolic origin may make it a particularly sensitive indicator of certain pathological states currently not captured by monitoring more common even-chain sulfatides.

Integration of Multi-Omics Data in Sulfatide Research

To fully comprehend the biological significance of this compound, an integrative, systems-level approach is necessary. The integration of various "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can reveal novel associations and functional pathways that would be missed by single-modality analysis. For example, a recent study combined spatial transcriptomics and lipidomics to show that the enzymatic machinery for sulfatide biosynthesis is co-localized with and enriched in precursor lesions of pancreatic cancer, highlighting enhanced sulfatide metabolism as an early event in tumorigenesis. Shotgun lipidomics has also been instrumental in identifying a dramatic and specific depletion of sulfatides in the brains of individuals at the earliest stages of Alzheimer's disease.

A significant future direction is the application of these multi-omics strategies to specifically investigate this compound. This would involve a multi-pronged research effort:

Lipidomics: To precisely quantify levels of this compound in different biological states.

Transcriptomics: To identify the expression patterns of genes (e.g., fatty acid elongases, desaturases, and sulfatide metabolic enzymes) that correlate with this compound levels.

Proteomics: To uncover correlations between this compound abundance and the expression of specific proteins, including its potential binding partners.

Metabolomics: To understand how this compound levels relate to broader metabolic shifts within a cell or organism.

By integrating these datasets, researchers can construct comprehensive network models that illuminate the regulation, trafficking, and functional roles of this compound in both health and disease.

Q & A

Basic Question: What established analytical techniques ensure accurate characterization of N-Heptadecanoyl-sulfatide’s structural integrity?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are foundational for confirming molecular structure and purity. Liquid Chromatography (HPLC/UPLC) with evaporative light scattering or charged aerosol detection is recommended for quantifying sulfatides in complex mixtures. To ensure reproducibility, document solvent systems, column specifications, and calibration standards. Include raw spectral data in appendices and processed results in the main text, adhering to guidelines for transparent data presentation .

Basic Question: What protocols are essential for synthesizing this compound with high purity?

Methodological Answer:
Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst ratios) during acylation of the sulfatide backbone. Post-synthesis, employ silica gel chromatography with chloroform-methanol gradients for purification. Validate purity using thin-layer chromatography (TLC) and quantify yield gravimetrically. Document deviations from established protocols, as minor changes in acyl chain length or solvent purity can significantly alter outcomes .

Advanced Question: How can in vivo studies investigate this compound’s role in cellular signaling while controlling metabolic variability?

Methodological Answer:
Use genetic knockout models (e.g., mice lacking sulfatide-synthesizing enzymes) to isolate biological effects. Pair these with isotopic labeling (e.g., ¹³C-glucose) to track metabolic incorporation into sulfatides. Control for diet-induced lipid variability by standardizing feed and housing conditions. Employ multivariate regression to distinguish endogenous synthesis from exogenous uptake .

Advanced Question: How should contradictory findings about this compound’s pro- vs. anti-inflammatory effects be resolved?

Methodological Answer:
Conduct a systematic meta-analysis comparing cell types (e.g., microglia vs. macrophages), dosage ranges, and lipid microenvironments. Use RNA-seq to identify context-dependent signaling pathways (e.g., NF-κB vs. PPAR-γ). Replicate conflicting studies with standardized lipid extraction protocols to rule out matrix interference .

Advanced Question: What statistical methods validate reproducibility of this compound quantification across laboratories?

Methodological Answer:
Implement inter-laboratory round-robin trials using shared reference standards. Apply Bland-Altman analysis to assess agreement between LC-MS/MS datasets. Report coefficients of variation (CVs) for intra- and inter-assay precision, ensuring CVs <15% for acceptance .

Advanced Question: How can multi-omics integration elucidate this compound’s biosynthetic regulation?

Methodological Answer:
Combine lipidomics (LC-MS), transcriptomics (RNA-seq), and proteomics (shotgun MS) to map enzyme expression (e.g., GAL3ST1) across tissues. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify co-regulated networks. Validate hypotheses via CRISPR-Cas9 knockdown of candidate genes in vitro .

Basic Question: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:
Store lyophilized sulfatides at -80°C under argon to prevent oxidation. Use nitrile gloves and fume hoods during handling. Refer to Safety Data Sheets (SDS) for acute toxicity data (e.g., LD50) and first-aid measures for accidental exposure .

Advanced Question: How can lipidomic extraction methods improve isolation of this compound from high-complexity matrices?

Methodological Answer:
Use methyl-tert-butyl ether (MTBE)/methanol/water phase separation to enhance lipid recovery. Couple this with solid-phase extraction (SPE) using C18 cartridges for sulfatide enrichment. Validate recovery rates via spiked internal standards (e.g., odd-chain sulfatides not present in samples) .

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